molecular formula C20H11N3O4S B14341444 1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione CAS No. 94988-67-7

1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione

Cat. No.: B14341444
CAS No.: 94988-67-7
M. Wt: 389.4 g/mol
InChI Key: ANPRJSYBRRGHKG-UHFFFAOYSA-N
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Description

1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an azido group (-N₃) and a benzenesulfonyl group (-SO₂C₆H₅) attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.

    Sulfonylation: The anthraquinone undergoes sulfonylation to introduce the benzenesulfonyl group. This reaction is usually carried out using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Azidation: The sulfonylated anthraquinone is then subjected to azidation to introduce the azido group.

Chemical Reactions Analysis

1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione has several scientific research applications:

    Photophysical Studies: Due to its unique photophysical properties, this compound is used in studies related to fluorescence and phosphorescence.

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Probes: The compound can be used as a fluorescent probe in biological studies to track and visualize cellular processes.

    Material Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione involves its interaction with molecular targets through its azido and sulfonyl groups. The azido group can undergo photolysis to generate reactive nitrene intermediates, which can then react with various substrates

Properties

CAS No.

94988-67-7

Molecular Formula

C20H11N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

1-azido-2-(benzenesulfonyl)anthracene-9,10-dione

InChI

InChI=1S/C20H11N3O4S/c21-23-22-18-16(28(26,27)12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h1-11H

InChI Key

ANPRJSYBRRGHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-]

Origin of Product

United States

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